2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, along with cost-effective and environmentally friendly practices .
Chemical Reactions Analysis
Types of Reactions
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain bacteria by interfering with their metabolic processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone
- 2-(6-Propylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone
Uniqueness
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one is unique due to its specific ethyl group substitution, which may confer distinct biological activities and chemical properties compared to its methyl and propyl analogs .
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c1-2-9-6-10-13(15-8-16-14(10)20-9)19-7-11(17)12-4-3-5-18-12/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACVTKOHSCYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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